molecular formula C19H13N7O5S2 B13935949 2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid CAS No. 55067-14-6

2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid

Cat. No.: B13935949
CAS No.: 55067-14-6
M. Wt: 483.5 g/mol
InChI Key: STSWYQLPKUGPRL-UHFFFAOYSA-N
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Description

2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyanoimino group, a hexahydro-4,6-dioxopyrimidinyl group, an azo linkage, and a benzothiazole sulfonic acid moiety. It is primarily used in various scientific research applications due to its distinctive reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Hexahydro-4,6-dioxopyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-4,6-dioxopyrimidinyl ring.

    Introduction of the Cyanoimino Group: The cyanoimino group is introduced through a nucleophilic substitution reaction, typically using cyanogen bromide or similar reagents.

    Azo Coupling Reaction: The azo linkage is formed by coupling the hexahydro-4,6-dioxopyrimidinyl intermediate with a diazonium salt derived from aniline derivatives.

    Formation of the Benzothiazole Sulfonic Acid Moiety: The final step involves the sulfonation of the benzothiazole ring, which is achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the cleavage of the azo linkage.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring and the cyanoimino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxides of the benzothiazole ring and the cyanoimino group.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity or altering their function. The azo linkage and the cyanoimino group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONATE
  • 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONAMIDE

Uniqueness

The uniqueness of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

55067-14-6

Molecular Formula

C19H13N7O5S2

Molecular Weight

483.5 g/mol

IUPAC Name

2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C19H13N7O5S2/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28)

InChI Key

STSWYQLPKUGPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)O

Origin of Product

United States

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